molecular formula C21H40O2 B8006695 11-Eicosenoic acid, methyl ester CAS No. 69119-90-0

11-Eicosenoic acid, methyl ester

Cat. No. B8006695
CAS RN: 69119-90-0
M. Wt: 324.5 g/mol
InChI Key: RBKMRGOHCLRTLZ-ZHACJKMWSA-N
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Description

11-Eicosenoic acid, methyl ester, also known as cis-Methyl 11-eicosenoate, is a natural derivative of the monounsaturated 20-carbon fatty acid 11(Z)-eicosenoic acid . It has a molecular formula of C21H40O2 and a molecular weight of 324.5411 . It is found in a variety of plant oils and nuts, particularly jojoba oil .


Synthesis Analysis

Methyl cis-11-eicosenoate is a fatty acid methyl ester. It is used as a standard to identify fatty acid peaks . It is also used in formulations for nutritional supplements .


Molecular Structure Analysis

The IUPAC Standard InChI for 11-Eicosenoic acid, methyl ester is InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11H,3-9,12-20H2,1-2H3/b11-10+ . The structure is also available as a 2D Mol file .


Chemical Reactions Analysis

The double bond in the molecular structure of 11-Eicosenoic acid, methyl ester gives it a higher reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 11-Eicosenoic acid, methyl ester include a molecular weight of 324.5411 and a predicted density of 0.871±0.06 g/cm3 .

Scientific Research Applications

  • Thermotropic Phases of Eicosenoic Acid Methyl Esters : Methyl esters of 11-Eicosenoic acid from the seed oil of Limnanthes alba exhibit unique thermotropic polymorphism, with highly temperature-sensitive phase conversions. These properties suggest potential applications in materials science and thermodynamics (Chang & Rothfus, 1996).

  • Metabolism and Degradation : 11-Eicosenoic acid contributes to the content of certain acids in tissue lipids, showing its metabolic significance. Its degradation pathways in the body are important for understanding its biological roles (Craig & Beare, 1967).

  • Natural Sources and Derivatives : Studies on the natural sources of 11-Eicosenoic acid and its conversion to different forms have implications for its extraction and use in industrial applications (Hopkins, Chisholm, & Harris, 1949).

  • Ozonization of Unsaturated Fatty Esters : Research on the ozonization of 11-Eicosenoic acid methyl ester has revealed potential for producing various compounds, which could have applications in chemical synthesis and industry (Anders, Pryde, & Cowan, 1965).

  • Immune Stimulatory Effect : 11-Eicosenoic acid and its derivatives have been studied for their immune stimulatory effects, indicating potential uses in immunotherapy and vaccine adjuvants (Alqarni et al., 2019).

  • Fatty Acid Composition in Natural Oils : The presence of 11-Eicosenoic acid in various natural oils, including seed and fish oils, highlights its importance in food science and nutrition (Hopkins & Chisholm, 1954).

  • Antibacterial Properties : The antibacterial activity of 11-Eicosenoic acid against specific bacteria, like Propionibacterium acnes, suggests its potential application in dermatology and antibacterial treatments (Sultan, Lee, & Moon, 2009).

  • Rapid Analysis Methods : The development of analytical methods for 11-Eicosenoic acid is crucial for its identification and quantification in various samples, with implications for research and industry (Tufariello et al., 2015).

Mechanism of Action

While the specific mechanism of action for 11-Eicosenoic acid, methyl ester is not mentioned in the search results, it is known that methyl esters of fatty acids are used in formulations for nutritional supplements .

Safety and Hazards

When handling 11-Eicosenoic acid, methyl ester, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

While specific future directions for 11-Eicosenoic acid, methyl ester were not found in the search results, it is known that methyl esters of fatty acids are used in formulations for nutritional supplements , suggesting potential applications in the field of nutrition.

properties

IUPAC Name

methyl (E)-icos-11-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11H,3-9,12-20H2,1-2H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKMRGOHCLRTLZ-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346307
Record name Methyl (11E)-11-eicosenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Eicosenoic acid, methyl ester

CAS RN

2390-09-2, 69119-90-0
Record name Methyl cis-icos-11-enoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (11E)-11-eicosenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl cis-icos-11-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.480
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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